molecular formula C80H162 B3057109 Octacontane CAS No. 7667-88-1

Octacontane

Cat. No. B3057109
CAS RN: 7667-88-1
M. Wt: 1124.1 g/mol
InChI Key: OVINWRTYCHUVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octacontane is a chemical compound with the molecular formula C80H162 . It has an average mass of 1124.142 Da and a mono-isotopic mass of 1123.267700 Da .


Synthesis Analysis

The synthesis of this compound and similar long-chain alkanes has been studied using high-temperature capillary gas chromatography . The samples used in these studies were synthesized and showed a high state of purity .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The this compound molecule contains a total of 241 bonds. There are 79 non-H bonds and 77 rotatable bonds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 1124.1423 . More detailed physical and chemical properties such as critical temperature, heat capacity at constant pressure, and enthalpy can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Plant Growth and Physiological Effects

Octacontane, along with other long-chain aliphatic alcohols like triacontanol (TRIA) and octacosanol (OCTA), demonstrates significant physiological activity in plants. Research has shown that these substances can influence plant growth, yield, photosynthesis, and other physiological processes. Triacontanol, in particular, has been widely studied for its potent plant growth-regulating properties. It enhances the physiological efficiency of cells, which can exploit the genetic potential of plants to a greater extent. This results in increased production of amino acids, sugars, and proteins in various crops, particularly under stress conditions (Naeem, Khan, & Moinuddin, 2012).

Interaction with Triacontanol

This compound, when studied in conjunction with TRIA, has been found to interact in interesting ways. For instance, octacosanol (OCTA, a related compound) can inhibit the activity of TRIA in rice seedlings. These interactions suggest complex biochemical pathways involving these long-chain alcohols that significantly impact plant growth and metabolism (Ries & Wert, 2004).

Health Applications

This compound and related compounds have been studied for their potential health benefits. For instance, octacosanol isolated from Tinospora cordifolia has been identified as an antiangiogenic compound, inhibiting tumor growth and metastasis by affecting vascular endothelial growth factor and other molecular pathways (Thippeswamy, Sheela, & Salimath, 2008). In another study, the antinociceptive and anti-inflammatory effects of octacosanol were investigated, showing potential for pain and inflammation control (Oliveira et al., 2012).

Molecular Distillation for Purity

The purification of octacosanol extracts from rice bran wax using molecular distillation has been explored. This process is critical for increasing the purity of octacosanol for various applications, including health supplements (Chen et al., 2007).

Impact on Animal Health

Studies on animals have revealed that octacosanol can influence blood hormone levels and gene expressions, impacting glucose metabolism and stress responses in weaning piglets (Long et al., 2015).

properties

IUPAC Name

octacontane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H162/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-75-77-79-80-78-76-74-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-80H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVINWRTYCHUVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H162
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567427
Record name Octacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1124.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7667-88-1
Record name Octacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.